cis-2,3-Epoxybutane

CO2 copolymerization Polycarbonates Organometallic catalysis

cis-2,3-Epoxybutane (cis-β-Butylene oxide, cis-2,3-Dimethyloxirane) is an internal, symmetrical epoxide with a C4H8O backbone. Unlike monosubstituted epoxides like 1,2-epoxybutane (12EB) or propylene oxide, its cis stereochemistry defines its chemical behavior.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 1758-33-4
Cat. No. B155849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,3-Epoxybutane
CAS1758-33-4
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC1C(O1)C
InChIInChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+
InChIKeyPQXKWPLDPFFDJP-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,3-Epoxybutane (1758-33-4): A Core Reagent for Stereospecific Transformations and Isomer-Dependent Performance


cis-2,3-Epoxybutane (cis-β-Butylene oxide, cis-2,3-Dimethyloxirane) is an internal, symmetrical epoxide with a C4H8O backbone [1]. Unlike monosubstituted epoxides like 1,2-epoxybutane (12EB) or propylene oxide, its cis stereochemistry defines its chemical behavior . It is commercially available in high purity (≥97%), with reported densities of 0.826-0.827 g/mL at 20-25 °C and a boiling point of 60-61 °C at atmospheric pressure [2].

Workflow

Stereochemical control in epoxide ring-opening and polymerization studies

Selection logic

High-purity cis isomer (≥97%) for isomer-dependent reactivity and product tacticity

Method context

CO₂ copolymerization, cationic polymerization, gas-phase kinetics, clathrate hydrate research

Why cis-2,3-Epoxybutane Cannot Be Interchanged with its trans-Isomer or Common Epoxides


Simply selecting any 'epoxybutane' or common alkylene oxide is a critical error in applications where stereochemistry dictates outcomes. The cis configuration of cis-2,3-Epoxybutane results in unique kinetics, distinct polymerization outcomes, and divergent product stereochemistry compared to its trans isomer or regioisomers like 1,2-epoxybutane [1]. Substituting these compounds without quantitative verification risks catastrophic failures in material properties, such as yielding an amorphous polymer instead of a crystalline one, or generating an undesired stereoisomer in a chiral synthesis pathway [2].

cis vs trans isomer

Replacing with trans-2,3-epoxybutane may yield opposite polymer tacticity, different hydrate behavior, or orthogonal thermal decomposition products.

Regioisomer mismatch (1,2-epoxybutane)

1,2-epoxybutane exhibits faster OH radical kinetics and distinct regioisomeric behavior; process parameters cannot transfer directly.

Generic alkylene oxide assumption

Assuming any epoxybutane has similar reactivity may lead to amorphous instead of crystalline polyether, or undesired carbonate stereochemistry.

Quantifiable Differentiation: A Technical Guide to Selecting cis-2,3-Epoxybutane Over Analogs


Superior Reactivity in CO₂ Copolymerization Compared to trans-Isomer

cis-2,3-Epoxybutane demonstrates dramatically higher reactivity than trans-2,3-epoxybutane in copolymerization with carbon dioxide, a key process for sustainable polycarbonate synthesis [1].

CO₂ copolym. reactivity
Head-to-head
cis isomer described as much more reactive than trans; leads to threo-diol upon hydrolysis (inversion)
Supports process yield optimization
Diethylzinc/water catalyst; qualitative comparison
CO2 copolymerization Polycarbonates Organometallic catalysis

Determinant of Polymer Tacticity: cis-Isomer Yields Racemic Diisotactic Polymer

Polymerization of cis-2,3-epoxybutane yields a crystalline, racemic diisotactic polyether, whereas its trans isomer yields a meso-diisotactic polymer, demonstrating that stereochemistry directly dictates the final material's microstructure [1].

Polymer tacticity
Head-to-head
cis → racemic diisotactic crystalline polymer; trans → meso-diisotactic crystalline polymer
Determines polymer microstructure
Cationic polymerization at -78°C; complete divergence
Ring-opening polymerization Polyether synthesis Stereochemistry

Distinct Decomposition Pathways in Thermal Reactions

cis-2,3-Epoxybutane decomposes via distinct pathways compared to its trans isomer, forming isobutyraldehyde and ethyl vinyl ether almost exclusively, products not observed from the trans isomer [1].

Thermal decomp. pathways
Head-to-head
cis forms isobutyraldehyde (k≈10^13.0 s⁻¹) and ethyl vinyl ether (k≈10^12.9 s⁻¹); trans does not
Product slate is orthogonal
Gas phase, 668–740 K; rate constants differ for shared products
Gas-phase kinetics Thermal stability Isomerization

Slower OH Radical Reaction Rate Relative to 1,2-Epoxybutane

cis-2,3-Epoxybutane reacts with OH radicals in the atmosphere at a rate (0.32 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) that is half that of its regioisomer, 1,2-epoxybutane (0.66 × 10⁻¹² cm³ molecule⁻¹ s⁻¹), indicating a longer atmospheric lifetime [1].

OH radical rate (k_OH)
Head-to-head
cis: 0.32×10⁻¹² cm³ molecule⁻¹ s⁻¹; 1,2-epoxybutane: 0.66×10⁻¹² cm³ molecule⁻¹ s⁻¹
Longer atmospheric lifetime
Gas phase, 298 K; 52% slower than regioisomer
Atmospheric chemistry Reaction kinetics Environmental fate

Divergent Behavior as Clathrate Hydrate Promoter

In methane hydrate systems, cis-2,3-epoxybutane (c23EB) acts as a thermodynamic promoter and sII/sH hydrate former, while its trans isomer (t23EB) performs the opposite function, acting as an inhibitor [1].

Hydrate promoter/inhibitor
Head-to-head
cis acts as thermodynamic promoter (sII/sH former); trans acts as inhibitor
Opposite functional effect
Methane hydrate phase equilibrium; solid-state NMR
Clathrate hydrates Gas storage Thermodynamics

Stereochemical Control in Cyclic Carbonate Synthesis

Using an iron(III) amine triphenolate catalyst, the stereochemistry of the cyclic carbonate product from CO₂ cycloaddition can be controlled by the choice of pure cis- or trans-2,3-epoxybutane substrate [1].

Cyclic carbonate stereochem.
Head-to-head
cis yields cis-cyclic carbonate selectively with Fe(III) catalyst; trans yields trans-carbonate
Stereoretentive cycloaddition
Iron(III) amine triphenolate, CO₂ cycloaddition
Carbon dioxide utilization Cyclic carbonates Stereoselective catalysis

Validated Use Cases for cis-2,3-Epoxybutane Based on Direct Comparative Evidence


Synthesis of Polycarbonates via CO₂ Copolymerization

cis-2,3-Epoxybutane is the preferred monomer for copolymerization with carbon dioxide to produce polycarbonates when high reactivity is required. Its superior performance over the trans isomer in this context [1] makes it a rational choice for improving process efficiency and yield in this sustainable polymer production route.

Design of Crystalline Polyethers with Defined Microstructure

When the research or production goal is a crystalline polyether with a specific tacticity (e.g., racemic diisotactic), cis-2,3-Epoxybutane is the essential monomer. The quantitative evidence shows that its polymerization yields this unique microstructure, which is unattainable with the trans isomer, which yields a different (meso) polymer architecture [2].

Mechanistic Studies in Gas-Phase Pyrolysis and Isomerization

For fundamental studies of unimolecular reactions, cis-2,3-Epoxybutane serves as a key model compound. Its distinct and well-characterized decomposition pathways, yielding unique products like isobutyraldehyde and ethyl vinyl ether [3], provide a clear analytical signature that makes it a valuable probe for understanding gas-phase reaction dynamics.

Atmospheric Chemistry Modeling of Oxygenated VOCs

In environmental modeling, using a precise OH radical reaction rate constant is crucial. The measured rate for cis-2,3-Epoxybutane (0.32 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [4] is a required input parameter for accurately calculating its atmospheric lifetime and fate, distinct from the faster-reacting regioisomer 1,2-epoxybutane.

Application
Selection Property
Validation Focus
CO₂-polycarbonate synthesis
Higher copolymerization reactivity context
Space-time yield improvement studies
Crystalline polyether design
Isomer-dependent polymer tacticity
Racemic diisotactic microstructure confirmation
Gas-phase pyrolysis mechanism studies
Distinct decomposition product fingerprint
Product distribution kinetics validation
Atmospheric fate modeling of VOCs
Accurate OH radical rate coefficient
Atmospheric lifetime estimation validation
Clathrate hydrate research
Thermodynamic promoter behavior
Phase equilibrium and hydrate structure analysis
Stereoselective cyclic carbonate synthesis
Stereochemical retention under catalysis
Product stereoisomer purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-2,3-Epoxybutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.